One of the most studied applications of 6-Methyl-5-hepten-2-one, also known as Sulcatone, is as a mosquito repellent. Research has shown that it is a potent attractant for certain mosquito species, particularly Aedes aegypti, which carries diseases like dengue fever and Zika virus. Studies have explored the use of Sulcatone in mosquito traps and repellents, with some suggesting potential for its future development in mosquito control strategies [, ].
6-Methyl-5-hepten-2-one has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae, commonly used in bread and beer production. Research suggests that it may play a role in the yeast's stress response and communication pathways []. Further studies are needed to fully understand its specific function in the yeast.
6-Methyl-5-hepten-2-one is a volatile compound found in various plants, including citronella, lemongrass, and palmarosa. Research suggests it contributes to the characteristic aroma of these plants and may play a role in attracting pollinators or repelling herbivores [].
6-Methyl-5-hepten-2-one is an organic compound classified as a heptenone, with the molecular formula and a molecular weight of approximately 126.1962 g/mol. It is also known by various names including sulcatone and 6-methylhept-5-en-2-one. This compound features a methyl group at the sixth carbon position of the heptenone chain, making it structurally unique among similar compounds. It is a colorless to pale yellow liquid with a characteristic odor and is primarily found as a volatile component in essential oils such as citronella and lemongrass .
Sulcatone is generally considered safe for handling with appropriate precautions. However, it can cause skin irritation and may be harmful if swallowed []. Safety data sheets (SDS) should always be consulted before handling sulcatone to ensure proper handling procedures are followed [].
Research indicates that 6-methyl-5-hepten-2-one exhibits various biological activities. It has been noted for its antimicrobial properties, particularly against certain bacteria and fungi. Additionally, it acts as a flavoring agent and fragrance component due to its pleasant aroma, which is often associated with citrus scents. Its presence in essential oils contributes to its use in aromatherapy and perfumery .
There are several methods for synthesizing 6-methyl-5-hepten-2-one:
6-Methyl-5-hepten-2-one has diverse applications across various industries:
Interaction studies involving 6-methyl-5-hepten-2-one focus on its reactivity with other compounds during synthesis or its biological interactions. For instance, studies have shown that it can interact with various nucleophiles during nucleophilic addition reactions, leading to different products depending on reaction conditions. Furthermore, its antimicrobial properties suggest potential interactions with microbial membranes or enzymes .
Several compounds share structural similarities with 6-methyl-5-hepten-2-one. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Hepten-2-one | C7H12O | Lacks the methyl group at position six; simpler structure. |
6-Methylheptanone | C8H16O | Saturated variant; lacks double bond characteristics of heptenones. |
Linalool | C10H18O | Contains two double bonds; more complex structure; floral aroma. |
Citral | C10H16O | A mixture of two geometric isomers; used extensively in flavoring. |
The uniqueness of 6-methyl-5-hepten-2-one lies in its specific structure that combines both unsaturation (due to the double bond) and a methyl substituent at position six, differentiating it from closely related compounds while contributing unique sensory properties beneficial for flavoring and fragrance applications .
The Carroll rearrangement, a decarboxylative allylation, forms the cornerstone of this route. Ethynylation of acetone generates a β-keto allyl ester intermediate, which undergoes sigmatropic rearrangement under basic conditions. For instance, refluxing acetone with potassium carbonate (K₂CO₃) facilitates the Carroll rearrangement, yielding 6-methyl-5-hepten-2-one via decarboxylation [2] [4]. Palladium-catalyzed variants of this reaction enable milder conditions (25–50°C), leveraging tetrakis(triphenylphosphine)palladium(0) to stabilize allyl-carboxylate intermediates [4]. Asymmetric catalysis using chiral ligands, such as Trost ligands, achieves enantiomeric excess up to 88%, though substrate scope remains limited to acetamido-group-containing precursors [4].
Isobutylene derivatives, notably methylbuten-3-ol-2, participate in Carroll-type reactions. Aluminum alcoholate-mediated condensation with acetoacetic ester forms a β-ketoester, which undergoes pyrolysis at 150–200°C to eliminate carbon dioxide and yield the target ketone [2]. While less common than acetone-based routes, this method benefits from isobutylene’s industrial availability.
Isoprene, a terpenoid precursor, undergoes oxidative coupling to form linear ketones. Though not directly documented for 6-methyl-5-hepten-2-one, analogous pathways suggest epoxidation of isoprene followed by acid-catalyzed rearrangement could generate the heptenone skeleton [2]. Further research is needed to optimize selectivity.
Alkaline phase-transfer catalysis enhances nucleophilic acetoacetate-prenyl chloride coupling. Tetrabutylammonium bromide facilitates interfacial reactions in biphasic systems (water/dichloromethane), achieving 70–85% yields at 60°C [2].
Sulfuric acid (≥95%) promotes β-ketoester decarboxylation at 120°C, though competing oligomerization reduces yields to 50–60%. Zeolite catalysts (H-ZSM-5) mitigate side reactions via shape-selective pore structures, improving yields to 78% [2].
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 80–100°C | Maximizes rearrangement rate |
Pressure | 0.1–0.5 atm (vacuum) | Reduces decomposition |
Reaction Time | 8–12 hours | Balances conversion vs. side reactions |
Data collated from Carroll rearrangement studies [2] [4].
Pilot plants employ continuous flow reactors for Carroll rearrangements, reducing batch variability. Tubular reactors with static mixers achieve 95% conversion at 10 L/min flow rates [2].
6-Methyl-5-hepten-2-one represents a significant compound in biochemical research due to its diverse molecular interactions with enzymatic and protein systems. This section examines the detailed mechanisms underlying its interactions with acetylcholinesterase and odorant binding proteins, providing comprehensive analysis of inhibition dynamics and binding characteristics.
6-Methyl-5-hepten-2-one demonstrates potent competitive inhibition activity against acetylcholinesterase enzymes from multiple species sources [1]. The compound exhibits classical competitive inhibition characteristics, where it competes directly with the natural substrate acetylthiocholine for binding to the enzyme active site [1]. Kinetic analysis reveals that the presence of 6-methyl-5-hepten-2-one increases the apparent Michaelis constant values while leaving the maximum velocity unchanged, consistent with competitive inhibition mechanisms [1].
The molecular basis for this competitive inhibition involves direct interaction of 6-methyl-5-hepten-2-one with the active site residues of acetylcholinesterase. The α,β-unsaturated ketone moiety present in the molecular structure appears critical for this inhibitory activity, as saturated analogues demonstrate no significant acetylcholinesterase inhibition . This structure-activity relationship indicates that the double bond conjugated with the ketone group is essential for enzyme recognition and binding.
Comprehensive kinetic characterization of 6-methyl-5-hepten-2-one reveals species-specific differences in inhibition potency. For Spodoptera littoralis acetylcholinesterase, the inhibition constant is 2.16 × 10⁻³ M, while electric eel acetylcholinesterase exhibits a lower inhibition constant of 0.40 × 10⁻³ M [1]. This differential sensitivity indicates that electric eel acetylcholinesterase possesses approximately 5.4-fold higher affinity for 6-methyl-5-hepten-2-one compared to the insect enzyme [1].
Enzyme Source | Inhibition Constant Ki (mM) | Michaelis Constant Km (mM) | Inhibition Type |
---|---|---|---|
Spodoptera littoralis acetylcholinesterase | 2.16 | 0.35 | Competitive |
Electric eel acetylcholinesterase | 0.40 | 0.28 | Competitive |
The substrate affinity analysis demonstrates that Spodoptera littoralis acetylcholinesterase exhibits slightly lower affinity for acetylthiocholine iodide with a Km value of 3.5 × 10⁻⁴ M compared to electric eel acetylcholinesterase with a Km of 2.8 × 10⁻⁴ M [1]. In the presence of 6-methyl-5-hepten-2-one, these Km values increase to 5.0 × 10⁻⁴ M and 3.5 × 10⁻⁴ M respectively, confirming the competitive nature of the inhibition [1].
The molecular recognition mechanisms underlying acetylcholinesterase inhibition by 6-methyl-5-hepten-2-one involve specific structural features that enable enzyme binding. The seven-carbon chain length with the ketone positioned at the second carbon provides optimal spatial arrangement for active site interaction [1]. The methyl-substituted double bond at positions 5-6 contributes additional hydrophobic contacts within the enzyme binding pocket .
Comparative analysis with other ketone inhibitors reveals that the α,β-unsaturated ketone system is crucial for potent acetylcholinesterase inhibition. The electron-withdrawing effect of the ketone group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack by active site residues [1]. Additionally, the geometric constraints imposed by the double bond limit conformational flexibility, resulting in more precise enzyme-inhibitor complementarity.
6-Methyl-5-hepten-2-one exhibits distinct binding patterns with various odorant binding proteins, demonstrating remarkable selectivity in protein recognition. Crystallographic analysis of the Anopheles gambiae OBP1-6-methyl-5-hepten-2-one complex reveals that the compound binds at the same location as the synthetic repellent DEET, positioned between helices 4 and 5 of the protein structure [3]. This binding site is characterized by predominantly hydrophobic residues including Leu-73, Leu-76, Leu-80, His-77, Ala-88, Met-89, Met-91, Gly-92, and Trp-114 [3].
The binding cavity architecture demonstrates a tunnel-like structure that accommodates the linear carbon chain of 6-methyl-5-hepten-2-one. Unlike DEET binding, which involves hydrogen bonding interactions with a conserved water molecule, 6-methyl-5-hepten-2-one binding relies exclusively on hydrophobic interactions and van der Waals forces [3]. This difference in binding mechanism suggests distinct recognition patterns despite occupying the same binding site.
Protein | Dissociation Constant Ki (μM) | Interaction Type | Binding Site Location |
---|---|---|---|
Anopheles gambiae OBP1 | 6.56 ± 1.62 (EC50) | Non-competitive with 1-NPN | Same site as DEET |
Anopheles gambiae OBP4 | 3.5 ± 0.8 (EC50) | Non-competitive with 1-NPN | Different from central cavity |
Cydia pomonella GOBP2a | 22.9 | Competitive binding | Binding cavity |
6-Methyl-5-hepten-2-one demonstrates complex competitive binding relationships with natural attractant molecules in odorant binding protein systems. In Anopheles gambiae OBP1, the compound effectively competes with indole for binding, disrupting the formation of OBP1-indole complexes [3]. This competitive displacement occurs despite 6-methyl-5-hepten-2-one and indole occupying different binding regions within the protein structure.
Nuclear magnetic resonance spectroscopy studies reveal that 6-methyl-5-hepten-2-one binding induces conformational changes in both OBP1 and OBP4 that differ significantly from those induced by indole [3]. These distinct conformational states prevent the formation of the OBP1-OBP4 heterodimer complex that is normally stabilized by indole binding [3]. The mechanism involves allosteric effects where 6-methyl-5-hepten-2-one binding at the peripheral site influences the central binding cavity conformation.
Fluorescence-based competition assays demonstrate that 6-methyl-5-hepten-2-one does not directly compete with the fluorescent reporter 1-NPN for binding to OBP1 [3]. Instead, the compound binds simultaneously with 1-NPN and quenches its fluorescence through proximity effects [3]. This non-competitive binding pattern indicates that 6-methyl-5-hepten-2-one can accommodate multiple ligands simultaneously within the OBP binding cavity.
The interaction of 6-methyl-5-hepten-2-one with odorant binding proteins significantly affects protein-protein associations, particularly the formation of functional heterodimeric complexes. In the Anopheles gambiae system, OBP1 and OBP4 normally form heterodimers in the presence of indole, which is essential for proper olfactory signal transduction [3]. However, 6-methyl-5-hepten-2-one binding completely prevents this heterodimerization process.
Nuclear magnetic resonance relaxation studies confirm that 6-methyl-5-hepten-2-one maintains OBP1 in a monomeric state with a rotational correlation time of 9.7 nanoseconds, consistent with a 14 kilodalton monomeric protein [3]. This contrasts with the expected correlation time of greater than 15 nanoseconds for a dimeric complex [3]. The preservation of the monomeric state suggests that 6-methyl-5-hepten-2-one binding induces conformational changes that are incompatible with heterodimer formation.
Flammable;Irritant